5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential pharmacological applications, particularly in cancer treatment due to its role as a cyclin-dependent kinase 2 inhibitor. This compound is characterized by its unique structural features, which allow it to interact with various biological targets effectively.
The compound is classified under heterocyclic compounds, specifically within the categories of pyrazoles and pyrimidines. It has been synthesized and studied for its biological activity, particularly in inhibiting cell proliferation in various cancer cell lines. Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine have shown significant cytotoxicity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
The synthesis of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step processes. The initial step often includes the reaction of appropriate hydrazine derivatives with pyrimidine precursors. For example, one method involves treating a formimidate derivative with hydrazine hydrate in ethanol to yield a pyrazolopyrimidine scaffold. Subsequent reactions with sugar aldoses in the presence of acetic acid lead to the formation of amino-sugar derivatives .
Key steps in the synthesis may include:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
The molecular structure of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one features a pyrazolo-pyrimidine ring system with an amino group and a benzyl substituent. The chemical formula can be represented as C_{12}H_{12}N_{4}O.
Key Structural Features:
5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one primarily involves inhibition of cyclin-dependent kinase 2 (CDK2). By mimicking ATP binding through its structural similarity, this compound competes for the ATP-binding site on CDK2, leading to reduced phosphorylation of target substrates involved in cell cycle progression. This inhibition results in decreased proliferation of cancer cells.
Research has demonstrated that derivatives exhibit IC50 values ranging from 45 to 99 nM against various cancer cell lines, indicating potent anti-proliferative effects .
5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics when used in therapeutic applications.
The primary application of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in cancer research as a potential therapeutic agent targeting CDK2. Its ability to inhibit cell proliferation makes it a candidate for further development into anticancer drugs. Additionally, ongoing studies explore its efficacy against other types of cancer cells and its role in broader pharmacological contexts.
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5